molecular formula C15H18N2O2S B1307649 2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 588692-31-3

2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B1307649
CAS No.: 588692-31-3
M. Wt: 290.4 g/mol
InChI Key: VBZYCFKXFQGLMZ-UHFFFAOYSA-N
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Description

2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

The chemical properties and synthesis of related compounds provide insight into the research applications of 2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. A study detailed the synthesis of a similar compound, highlighting its crystalline structure and molecular interactions, indicating its potential for further chemical investigation and application in material sciences (de Lima et al., 2010).

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has explored derivatives of similar compounds for their potential therapeutic applications. For instance, certain acid chloride derivatives of a related compound were found to possess anti-inflammatory and antioxidant activities, comparable to known drugs like ibuprofen and ascorbic acid, indicating its utility in pharmaceutical research (Kumar et al., 2008). Another study synthesized and evaluated a series of novel thiophene derivatives for antiarrhythmic, serotonin antagonist, and antianxiety activities, showing promising results when compared with established drugs (Amr et al., 2010).

Pharmacophore Exploration

The exploration of pharmacophores, a crucial aspect of drug design, has been conducted using related compounds. For instance, the structure-activity analysis of vinylogous urea inhibitors, which includes a compound structurally similar to this compound, provided insights into the interaction of functional groups contributing to their potency as RNase H inhibitors, a key target in HIV treatment (Chung et al., 2010).

Mechanism of Action

The mechanism of action of “2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is not specified in the sources I found. It is used for research purposes , so its mechanism of action may depend on the specific context of the research.

Safety and Hazards

This compound is for research use only and is not intended for diagnostic or therapeutic use . For safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier .

Future Directions

As this compound is used for research purposes , future directions would likely involve further studies to understand its properties and potential applications in various fields of research.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c16-14-13(11-6-2-1-3-7-12(11)20-14)15(18)17-9-10-5-4-8-19-10/h4-5,8H,1-3,6-7,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZYCFKXFQGLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126085
Record name 2-Amino-N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588692-31-3
Record name 2-Amino-N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588692-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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